molecular formula C12H15N3O4 B2413832 N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1234947-04-6

N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2413832
CAS No.: 1234947-04-6
M. Wt: 265.269
InChI Key: SYYOKBPBPDQAHT-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a dihydropyridine ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of methyl picolinoylglycinate with morpholine. The reaction is carried out in an organic solvent such as ethyl acetate, under controlled temperature and pressure conditions to yield the desired product . The general procedure involves the following steps:

    Preparation of Methyl Picolinoylglycinate: This intermediate is synthesized by reacting picolinic acid with glycine methyl ester in the presence of a coupling agent.

    Reaction with Morpholine: The methyl picolinoylglycinate is then reacted with an excess of morpholine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Osmium tetroxide and NMO in acetone/water mixture.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of both the morpholine and dihydropyridine rings, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-10-2-1-9(7-13-10)12(18)14-8-11(17)15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,16)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYOKBPBPDQAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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